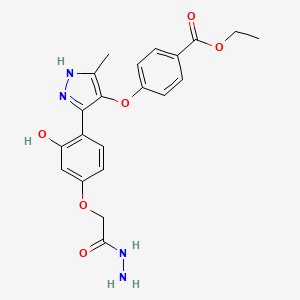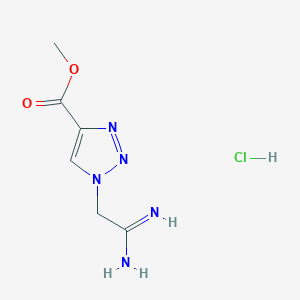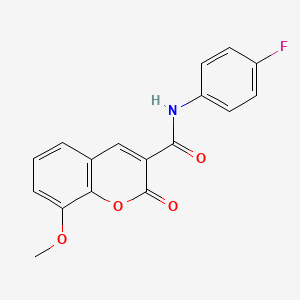![molecular formula C26H28N4O2S B2755251 N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide CAS No. 689764-44-1](/img/new.no-structure.jpg)
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains an indole ring, a quinazolinone ring, and a cyclohexane ring. Indole is a bicyclic compound made up of a benzene ring fused to a pyrrole ring. Quinazolinone is a heterocyclic compound with a two-ring structure, which includes a benzene ring fused to a ring containing two nitrogen atoms. Cyclohexane is a simple cycloalkane with the molecular formula C6H12 .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the quinazolinone ring, and the cyclohexane ring, followed by their connection through appropriate functional groups. The exact synthetic route would depend on the specific reactions used to form these rings and the functional groups present on the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and quinazolinone rings are aromatic, meaning they have a special stability due to the delocalization of π electrons. The cyclohexane ring, on the other hand, is aliphatic and would have different chemical properties .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on the specific functional groups present in the molecule. For example, the carbonyl group in the quinazolinone ring could undergo nucleophilic addition reactions, while the indole ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .作用機序
Safety and Hazards
将来の方向性
特性
CAS番号 |
689764-44-1 |
|---|---|
分子式 |
C26H28N4O2S |
分子量 |
460.6 |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H28N4O2S/c31-24(27-14-13-19-15-28-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)29-26(30)33/h1-8,15,17-18,28H,9-14,16H2,(H,27,31)(H,29,33) |
InChIキー |
RAGPHPKLMUQNPU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CNC5=CC=CC=C54 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




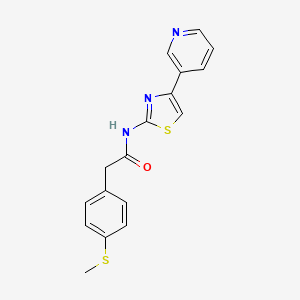
![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2755178.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)

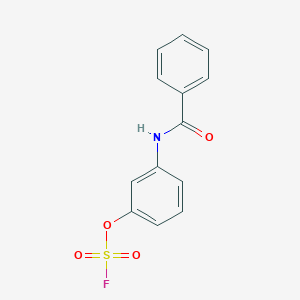
![ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate](/img/structure/B2755184.png)
